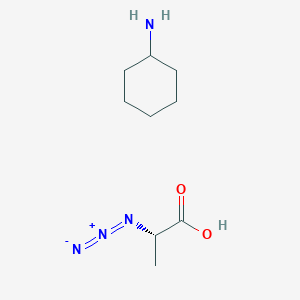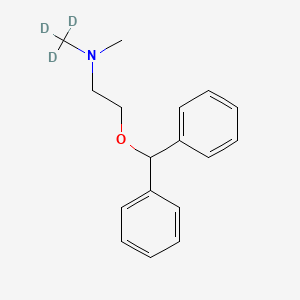![molecular formula C18H16N2O B1148692 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile CAS No. 138716-53-7](/img/structure/B1148692.png)
2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile is an organic compound characterized by its complex structure, which includes a dimethylamino group, a biphenyl moiety, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile typically involves the condensation of 4-biphenylcarboxaldehyde with malononitrile in the presence of dimethylamine. The reaction is usually carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is typically refluxed in an appropriate solvent, such as ethanol or methanol, to ensure complete reaction and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure consistency and purity of the final product. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its structural properties.
作用機序
The mechanism by which 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or other interactions. The dimethylamino group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.
類似化合物との比較
Similar Compounds
2-[(Dimethylamino)methylene]-3-(4-phenyl)-3-oxo-propanenitrile: Similar structure but with a phenyl group instead of a biphenyl moiety.
2-[(Dimethylamino)methylene]-3-(4-tolyl)-3-oxo-propanenitrile: Contains a tolyl group, which introduces a methyl group on the aromatic ring.
2-[(Dimethylamino)methylene]-3-(4-naphthyl)-3-oxo-propanenitrile: Features a naphthyl group, adding additional aromaticity and potential for π-π interactions.
Uniqueness
2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile is unique due to the presence of the biphenyl moiety, which can enhance its interactions with biological targets and materials. The biphenyl group provides additional rigidity and potential for π-π stacking interactions, which can be advantageous in both biological and material science applications. This structural feature distinguishes it from similar compounds and contributes to its specific properties and applications.
特性
IUPAC Name |
3-(dimethylamino)-2-(4-phenylbenzoyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(2)13-17(12-19)18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEFOUQDSVWIDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654088 |
Source


|
| Record name | 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138716-53-7 |
Source


|
| Record name | α-[(Dimethylamino)methylene]-β-oxo[1,1′-biphenyl]-4-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138716-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)

